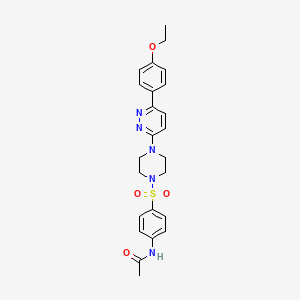

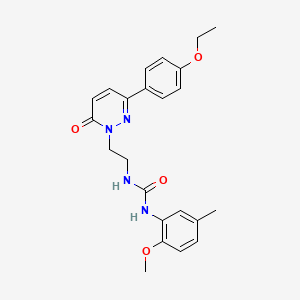

![molecular formula C23H21N5O5 B3208092 N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1049313-70-3](/img/structure/B3208092.png)

N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazine-1-carboxamide

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring and a pyridazine ring, both of which are common in pharmaceutical compounds . The benzo[d][1,3]dioxole moiety is a common feature in many bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using well-known reactions such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The benzo[d][1,3]dioxole moiety is a fused ring system that is often found in bioactive compounds .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the piperazine ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Unfortunately, specific information about this compound was not found .Applications De Recherche Scientifique

Neuropharmacology and Psychotherapy

The compound’s structure suggests potential interactions with neural receptors and neurotransmitter systems. Researchers have investigated its effects on mood disorders, anxiety, and depression. Preliminary studies indicate that it may modulate serotonin and dopamine pathways, making it a candidate for novel antidepressant or anxiolytic therapies .

Anticancer Properties

In vitro studies have shown that this compound inhibits the growth of certain cancer cell lines. Its mechanism of action involves interfering with cell cycle progression and inducing apoptosis. Researchers are exploring its potential as an adjunct to existing chemotherapy regimens or as a standalone treatment for specific cancers .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation. Further investigations are needed to validate its efficacy and safety .

Cognitive Enhancement

Animal studies suggest that this compound enhances cognitive function, memory, and learning. It may act on acetylcholine receptors or modulate synaptic plasticity. Researchers are keen on exploring its potential for treating cognitive decline associated with aging or neurodegenerative diseases .

Cardiovascular Applications

The compound’s vasodilatory properties make it relevant for cardiovascular research. It may improve blood flow, reduce hypertension, and protect against ischemic events. Clinical trials are ongoing to evaluate its efficacy in cardiovascular disorders .

Novel Drug Delivery Systems

Researchers are investigating this compound as a building block for drug delivery systems. Its unique structure allows for modifications that enhance bioavailability, target specific tissues, or prolong drug release. Applications include personalized medicine and targeted therapies .

Chemical Biology and Enzyme Inhibition

The compound’s interaction with enzymes and proteins has attracted interest. It may serve as a scaffold for designing enzyme inhibitors or studying protein-ligand interactions. Researchers aim to uncover its role in cellular processes and disease pathways .

Chiral Separation Techniques

Given its enantiomeric purity, this compound is valuable in chiral separation methods. Researchers use it as a reference standard or chiral selector in chromatography and electrophoresis. Its applications extend to pharmaceutical quality control and environmental analysis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5/c29-23(24-16-2-5-19-21(12-16)33-14-31-19)28-9-7-27(8-10-28)22-6-3-17(25-26-22)15-1-4-18-20(11-15)32-13-30-18/h1-6,11-12H,7-10,13-14H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETNLCXKZUOBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

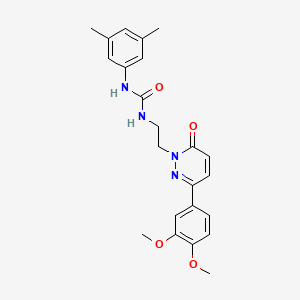

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3208013.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide](/img/structure/B3208036.png)

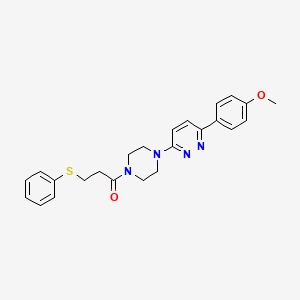

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide](/img/structure/B3208048.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)ethanone](/img/structure/B3208054.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3208074.png)

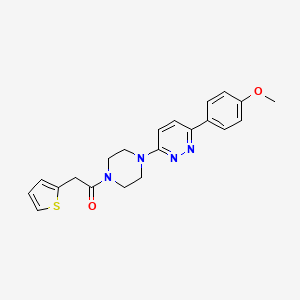

![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B3208085.png)

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3208106.png)

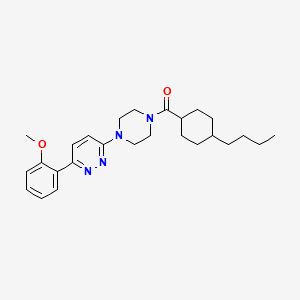

![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B3208108.png)